molecular formula C19H21BrO B2964658 (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one CAS No. 174315-50-5

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one

Cat. No.: B2964658
CAS No.: 174315-50-5
M. Wt: 345.28
InChI Key: KTPIUKVFNGQVRL-ZZXKWVIFSA-N
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Description

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one is a chemical compound characterized by the presence of an adamantyl group and a bromophenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one typically involves the condensation of 1-adamantyl ketone with 4-bromobenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions to promote the formation of the propenone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The bromophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-adamantyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • (E)-1-(1-adamantyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (E)-1-(1-adamantyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the adamantyl and bromophenyl groups provides a distinct steric and electronic environment, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO/c20-17-4-1-13(2-5-17)3-6-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,14-16H,7-12H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPIUKVFNGQVRL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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